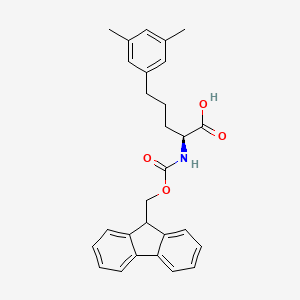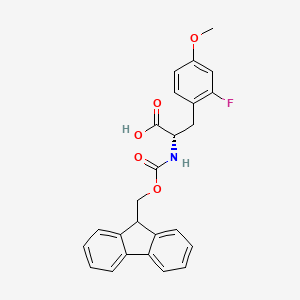
(4R)-1-Fmoc-4-(4-trifluoromethoxybenzyloxy)-L-proline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4R)-1-Fmoc-4-(4-trifluoromethoxybenzyloxy)-L-proline is a synthetic organic compound that belongs to the class of fluorinated proline derivatives. This compound is characterized by the presence of a trifluoromethoxy group attached to a benzyloxy moiety, which is further linked to the proline backbone. The Fmoc (fluorenylmethyloxycarbonyl) group is commonly used as a protecting group in peptide synthesis, making this compound particularly valuable in the field of medicinal chemistry and peptide research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4R)-1-Fmoc-4-(4-trifluoromethoxybenzyloxy)-L-proline typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Protection of the Proline Amine Group: The proline amine group is protected using the Fmoc group. This is achieved by reacting proline with Fmoc-Cl in the presence of a base such as sodium carbonate.
Introduction of the Trifluoromethoxybenzyloxy Group: The protected proline is then reacted with 4-(trifluoromethoxy)benzyl bromide in the presence of a base such as potassium carbonate to introduce the trifluoromethoxybenzyloxy group.
Purification: The final product is purified using techniques such as column chromatography to obtain this compound in high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated peptide synthesizers may be employed to streamline the production process.
Analyse Chemischer Reaktionen
Types of Reactions
(4R)-1-Fmoc-4-(4-trifluoromethoxybenzyloxy)-L-proline undergoes various chemical reactions, including:
Substitution Reactions: The trifluoromethoxybenzyloxy group can participate in nucleophilic substitution reactions.
Deprotection Reactions: The Fmoc group can be removed under basic conditions using reagents such as piperidine.
Coupling Reactions: The compound can be used in peptide coupling reactions with other amino acids or peptides.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydride or potassium carbonate in solvents like dimethylformamide (DMF) are commonly used.
Deprotection: Piperidine in DMF is typically used to remove the Fmoc group.
Coupling: Coupling reagents such as HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) are used in peptide synthesis.
Major Products Formed
Deprotected Proline Derivatives: Removal of the Fmoc group yields the free amine form of the proline derivative.
Peptide Conjugates: Coupling with other amino acids or peptides results in the formation of peptide conjugates.
Wissenschaftliche Forschungsanwendungen
(4R)-1-Fmoc-4-(4-trifluoromethoxybenzyloxy)-L-proline has several applications in scientific research:
Medicinal Chemistry: It is used in the synthesis of peptide-based drugs and inhibitors.
Biological Research: The compound is employed in the study of protein-protein interactions and enzyme mechanisms.
Industrial Applications: It is used in the development of novel materials and catalysts.
Wirkmechanismus
The mechanism of action of (4R)-1-Fmoc-4-(4-trifluoromethoxybenzyloxy)-L-proline is primarily related to its role as a building block in peptide synthesis. The Fmoc group protects the amine functionality during synthesis, allowing for selective reactions at other sites. The trifluoromethoxybenzyloxy group can influence the compound’s reactivity and interactions with biological targets, potentially enhancing the stability and activity of the resulting peptides.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(4R)-1-Fmoc-4-(4-methoxybenzyloxy)-L-proline: Similar structure but with a methoxy group instead of a trifluoromethoxy group.
(4R)-1-Fmoc-4-(4-chlorobenzyloxy)-L-proline: Contains a chlorobenzyloxy group instead of a trifluoromethoxy group.
Uniqueness
The presence of the trifluoromethoxy group in (4R)-1-Fmoc-4-(4-trifluoromethoxybenzyloxy)-L-proline imparts unique properties such as increased lipophilicity and metabolic stability, making it a valuable compound in drug design and development.
Eigenschaften
IUPAC Name |
(2S,4R)-1-(9H-fluoren-9-ylmethoxycarbonyl)-4-[[4-(trifluoromethoxy)phenyl]methoxy]pyrrolidine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H24F3NO6/c29-28(30,31)38-18-11-9-17(10-12-18)15-36-19-13-25(26(33)34)32(14-19)27(35)37-16-24-22-7-3-1-5-20(22)21-6-2-4-8-23(21)24/h1-12,19,24-25H,13-16H2,(H,33,34)/t19-,25+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNQPMVXEKNOHHL-CLOONOSVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)OCC5=CC=C(C=C5)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](CN([C@@H]1C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)OCC5=CC=C(C=C5)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H24F3NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
527.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![L-Tryptophan, 1-[2-(1,1-dimethylethoxy)-2-oxoethyl]-N-[(9H-fluoren-9-ylmethoxy)carbonyl]-](/img/structure/B8178185.png)





![(2S,4R)-1-(tert-butoxycarbonyl)-4-[(4-methoxyphenyl)methoxy]pyrrolidine-2-carboxylic acid](/img/structure/B8178226.png)
![(2S,4R)-4-[(4-chlorophenyl)methoxy]-1-[(9H-fluoren-9-ylmethoxy)carbonyl]pyrrolidine-2-carboxylic acid](/img/structure/B8178232.png)
![(2S,4R)-4-[(3,4-dichlorophenyl)methoxy]-1-[(9H-fluoren-9-ylmethoxy)carbonyl]pyrrolidine-2-carboxylic acid](/img/structure/B8178243.png)
![(2S,4R)-4-[(2,4-dichlorophenyl)methoxy]-1-[(9H-fluoren-9-ylmethoxy)carbonyl]pyrrolidine-2-carboxylic acid](/img/structure/B8178251.png)



